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Compound of Interest

Compound Name: 3-Bromobenzo[dJisoxazole

Cat. No.: B1374670

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic
data for 3-Bromobenzo[d]isoxazole (also known as 3-bromo-1,2-benzisoxazole). Designed
for researchers, scientists, and professionals in drug development, this document delves into
the theoretical underpinnings and practical considerations for the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characterization of this heterocyclic
compound. While a complete set of experimentally-derived spectra for this specific molecule is
not readily available in published literature, this guide synthesizes data from closely related
analogs and foundational spectroscopic principles to present a robust predictive analysis.

Introduction to 3-Bromobenzo[d]isoxazole and its
Spectroscopic Characterization

3-Bromobenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds,
which are integral scaffolds in numerous pharmacologically active agents. The presence and
position of the bromine atom on the isoxazole ring significantly influence the molecule's
electronic properties and potential biological activity. Accurate and unambiguous structural
confirmation is paramount in the synthesis and development of such compounds, necessitating
a multi-faceted spectroscopic approach. This guide explains the causality behind the expected
spectral features, providing a self-validating framework for researchers working with this or
structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed
information about the chemical environment of *H and *3C nuclei.

Predicted 'H NMR Spectral Data

The *H NMR spectrum of 3-Bromobenzo[d]isoxazole is expected to be dominated by signals
from the four aromatic protons of the benzo-fused ring. The chemical shifts are influenced by
the anisotropic effects of the fused ring system and the electronic nature of the isoxazole

moiety.
) Predicted Chemical ] o Predicted Coupling
Proton Assignment _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)

H-4 7.8-8.0 d 8.0-8.5
H-5 7.3-75 t 7.5-8.0
H-6 76-7.8 t 75-8.0
H-7 75-7.7 d 8.0-8.5

Note: These are predicted values based on data from analogous benzisoxazole derivatives.
Actual values may vary depending on the solvent and experimental conditions.

Expertise & Experience: The downfield shift of H-4 is anticipated due to its proximity to the
electronegative oxygen atom and the deshielding environment of the heterocyclic ring. The
protons H-5, H-6, and H-7 will exhibit chemical shifts typical for a substituted benzene ring, with

their multiplicities arising from coupling to adjacent protons.

Predicted **C NMR Spectral Data

The proton-decoupled 3C NMR spectrum will provide insights into the carbon framework of the

molecule.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-3 145 - 150
C-3a 120 - 125
C-4 125 - 130
C-5 128 - 132
C-6 123 - 128
C-7 110 - 115
C-7a 160 - 165

Note: These are predicted values based on data from analogous benzisoxazole derivatives[1].
Actual values may vary.

Expertise & Experience: The C-3 carbon, directly attached to the bromine atom, is expected to
be significantly downfield. The C-7a, being part of the isoxazole ring and adjacent to the
oxygen atom, will also resonate at a low field. The remaining aromatic carbons will appear in
the typical range of 110-135 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data
interpretation.

Sample Preparation:
¢ Weigh 5-10 mg of 3-Bromobenzo[d]isoxazole.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-
de) in a clean, dry NMR tube.

o Ensure complete dissolution; gentle vortexing or sonication may be applied.

H NMR Acquisition:
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e Use a spectrometer with a field strength of 400 MHz or higher.
e Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay
of 1 second, and 16-32 scans.

13C NMR Acquisition:
e Acquire a proton-decoupled 13C spectrum.

» Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation
delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve a good
signal-to-noise ratio.

NMR Analysis Workflow
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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule by detecting the vibrations of chemical bonds.
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Predicted IR Absorption Bands

The IR spectrum of 3-Bromobenzo[d]isoxazole will exhibit characteristic absorption bands
corresponding to the vibrations of its aromatic and heterocyclic rings.

Wave Number (cm™1) Vibration Mode Intensity

3100 - 3000 Aromatic C-H stretch Medium

1620 - 1580 C=N stretch (isoxazole ring) Medium-Strong

1580 - 1450 Aromatic C=C stretch Medium-Strong

1450 - 1350 N-O stretch (isoxazole ring) Medium

800 - 700 C-H out-of-plane bend Strong
(aromatic)

700 - 600 C-Br stretch Medium

Note: These are predicted frequencies based on characteristic group frequencies from sources
such as the "Table of Characteristic IR Absorptions"[2]. The exact positions can be influenced
by the overall molecular structure.

Expertise & Experience: The aromatic C-H stretching vibrations are expected just above 3000
cm~1, The C=N and C=C stretching vibrations of the fused ring system will appear in the 1620-
1450 cm~1 region. A key diagnostic band will be the N-O stretch of the isoxazole ring. The
strong absorptions in the fingerprint region (below 1000 cm~1) will be characteristic of the
substitution pattern of the benzene ring.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal is clean.
e Place a small amount of the solid sample directly onto the crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1374670?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data Acquisition:
e Collect a background spectrum of the empty ATR setup.
o Collect the sample spectrum.

o Typically, 16 to 32 scans are co-added over a spectral range of 4000-400 cm~1 to improve
the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Predicted Mass Spectrum

For 3-Bromobenzo[d]isoxazole (C7H4BrNO), the electron ionization (EI) mass spectrum is
expected to show a prominent molecular ion peak. Due to the presence of bromine, a
characteristic isotopic pattern will be observed for the molecular ion and any bromine-
containing fragments.

m/z lon Notes

Molecular ion peak, showing
the characteristic M/M+2

197/199 [M]*+ isotopic pattern for bromine
(*°Br/81Br) in an approximate
1:1 ratio.

118 [M - Br]* Loss of a bromine radical.

Possible fragment after loss of

91 [CeHsN]*
Br and CO.

76 [CeHa]* Benzene fragment.

Expertise & Experience: The molecular ion peak will be a doublet at m/z 197 and 199, which is
a definitive indicator of the presence of one bromine atom. The fragmentation pattern will likely
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involve the initial loss of the bromine atom, followed by the cleavage of the isoxazole ring. The
loss of stable neutral molecules like CO and HCN is a common fragmentation pathway for such
heterocyclic systems.

Mass Spectrometry Analysis Workflow

Sample Introduction Tonization Mass Analysis Detection & Analysis
Direct Infusion or GC-MS Electron lonization (El) Mass Analyzer Detector Mass Spectrum Generation Fragmentation Pattern Structure Confirmation
(e.g., Quadrupole) Analysis
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Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry

Instrumentation:
o A mass spectrometer equipped with an electron ionization (EIl) source is typically used.

o The sample can be introduced via a direct insertion probe or through a gas chromatograph
(GC-MS) for volatile compounds.

Data Acquisition:
o The ionization energy is typically set to 70 eV.
e The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-300).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework
for the characterization of 3-Bromobenzo[d]isoxazole. By combining the predictive power of
NMR, IR, and MS, researchers can confidently verify the structure and purity of this important
heterocyclic compound. The provided protocols and theoretical explanations serve as a
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valuable resource for scientists engaged in the synthesis and application of benzisoxazole
derivatives in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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